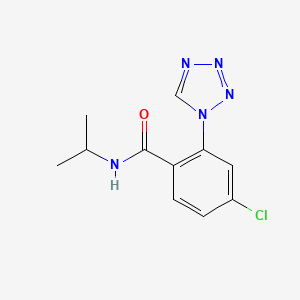

4-chloro-N-(propan-2-yl)-2-(1H-tetrazol-1-yl)benzamide

Descripción

4-Chloro-N-(propan-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the 2-position and an isopropylamide group at the N-position of the benzamide scaffold. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity, which is critical for receptor interactions .

Propiedades

IUPAC Name |

4-chloro-N-propan-2-yl-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O/c1-7(2)14-11(18)9-4-3-8(12)5-10(9)17-6-13-15-16-17/h3-7H,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKCLCFKKUWCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(propan-2-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Chlorination: The benzene ring is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Amidation: The chlorinated benzene derivative is then reacted with isopropylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(propan-2-yl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-chloro-N-(propan-2-yl)-2-(1H-tetrazol-1-yl)benzamide has shown potential in the development of pharmaceuticals due to its unique structural features.

Antihypertensive Agents : Tetrazole derivatives are often studied for their ability to inhibit angiotensin II receptors, which play a crucial role in blood pressure regulation. Research indicates that compounds similar to this compound can exhibit antihypertensive properties by blocking these receptors.

Anticancer Activity : Preliminary studies have suggested that tetrazole-containing compounds may possess anticancer activity. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways .

Neuropharmacology

Research indicates that tetrazole derivatives can influence neurotransmitter systems, particularly GABAergic and glutamatergic pathways. This compound has been investigated for its potential as a modulator of these pathways, which could be beneficial in treating neurological disorders such as epilepsy and anxiety .

Agricultural Chemistry

The compound has also been explored for its potential use as a pesticide or herbicide. Its structural similarity to known agrochemicals suggests it may interact with biological targets in pests or weeds, leading to effective control measures .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(propan-2-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparación Con Compuestos Similares

4-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide ()

- Key Differences : Replaces the isopropyl group with a 2-(4-sulfamoylphenyl)ethyl chain.

- Molecular weight increases to 406.845 g/mol, which may affect pharmacokinetics.

- Applications : Sulfonamide derivatives are often explored for antimicrobial or diuretic activities, but specific data for this compound are unavailable .

4-Chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide ()

- Key Differences : Incorporates a furan ring and an α,β-unsaturated enamide system instead of the tetrazole.

N-(2-{[4-(4-chlorophenyl)-1-(3-methylphenyl)-1H-imidazol-2-yl]amino}-2-oxoethyl)-4-methyl-N-(propan-2-yl)benzamide ()

- Key Differences : Substitutes the tetrazole with an imidazole ring linked to chlorophenyl and methylphenyl groups.

- Impact: The imidazole moiety provides additional hydrogen-bonding sites and metal-coordination capacity, which could enhance binding to metalloenzymes or receptors.

Physicochemical and Crystallographic Properties

Crystal Packing and Hydrogen Bonding

- 4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate (): Exhibits O-H⋯N and C-H⋯O hydrogen bonds involving water molecules, forming double-stranded chains. The piperidine ring adopts a chair conformation (q2 = 0.6994 Å), contributing to structural stability . Contrast: The tetrazole-containing analog likely forms stronger hydrogen bonds due to the acidic NH of the tetrazole (pKa ~4.9), which is absent in piperidine derivatives.

Electrostatic Potential and Noncovalent Interactions

- Tools like Multiwfn () and noncovalent interaction (NCI) analysis () reveal that the tetrazole ring in the target compound generates localized electron-rich regions, facilitating interactions with cationic residues or π-acceptors. In contrast, sulfonamide or furan derivatives exhibit distinct electrostatic profiles .

GABA Receptor Modulation

- DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) ():

- Acts as a positive allosteric modulator of δ-subunit-containing GABAA receptors (EC50 ~1 µM).

- Comparison : The tetrazole analog’s smaller size and lack of thienyl-imidazo groups may reduce affinity for GABA receptors but improve selectivity for other targets.

Actividad Biológica

4-Chloro-N-(propan-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a compound that has gained attention in pharmaceutical research due to its potential biological activity. This article focuses on the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a benzamide core substituted with a tetrazole ring and a propan-2-yl group, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structures often exhibit significant antimicrobial activity. For instance, derivatives of benzamide and tetrazole have shown efficacy against various bacterial strains. A study reported that certain tetrazole derivatives demonstrated broad-spectrum antibacterial properties against gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 3.91 to 15.62 µg/mL against Streptococcus spp. .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4.0 |

| This compound | Escherichia coli | 8.0 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that similar benzamide derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting mitotic processes. A specific study highlighted that tetrazole-containing compounds could inhibit the HSET protein, which is critical for mitotic spindle formation in cancer cells, leading to increased multipolarity in centrosome-amplified cells .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.

- Disruption of Cell Cycle : By interfering with mitotic spindle formation, these compounds can induce cell cycle arrest.

- Induction of Apoptosis : The presence of the tetrazole ring may enhance the ability of the compound to induce programmed cell death in malignant cells.

Case Studies

Several case studies have documented the effects of related compounds on various cell lines:

- Study on Breast Cancer Cells : A derivative exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating substantial efficacy .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.